N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
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Overview
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex organic compound with a molecular formula of C23H16FNO4 This compound is characterized by the presence of a benzofuran ring, a fluorobenzoyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzoyl group: This step involves the acylation of the benzofuran ring using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the methoxybenzamide moiety: This is accomplished through an amide coupling reaction, where the benzofuran derivative is reacted with 3-methoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or benzamide rings, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide can be compared with similar compounds such as:
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea: Contains a urea linkage instead of an amide, leading to different chemical and biological properties.
4-fluorobenzoyl chloride: A simpler compound used as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H16FNO4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H16FNO4/c1-28-17-6-4-5-15(13-17)23(27)25-20-18-7-2-3-8-19(18)29-22(20)21(26)14-9-11-16(24)12-10-14/h2-13H,1H3,(H,25,27) |
InChI Key |
IGOMGZOSEWEJET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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